Scientific Field: Materials Science
Summary of Application: “N-(4-aminophenyl)-2-hydroxybenzamide” derivatives are used in the synthesis of electrochromic materials, which change color when an electric field is applied. These materials are significant for their use in smart windows, displays, and low-energy consumption devices.
Methods of Application: The compound is polymerized to form polyimides with electrochromic properties. The process involves a two-step polymerization with other aromatic compounds and anhydrides, followed by electrostatic spraying onto conductive glass.
Results: The resulting films exhibit reversible color changes with applied voltage, demonstrating potential for use in various electronic applications. The films show switching times of 13 seconds to bleach and 16 seconds to return to the colored state .
Scientific Field: Polymer Chemistry
Summary of Application: Carbazole derivatives, including “N-(4-aminophenyl)-2-hydroxybenzamide”, are utilized in the development of conductive polymers for electronic devices such as OLEDs, capacitors, and memory devices.
Methods of Application: Chemical and electrochemical polymerization methods are employed to synthesize carbazole-based polymers, which are then used in electronic components.
Results: These materials combine the advantageous properties of conventional polymers with high conductivity, suitable for semiconductor or metal applications .
Scientific Field: Optical Physics
Summary of Application: The compound is used as a probe due to its high nonlinear optical properties, which are essential for applications in photonics and telecommunications.
Methods of Application: The compound is synthesized and incorporated into systems that require high optical nonlinearity for the modulation of light.
Results: The use of “N-(4-aminophenyl)-2-hydroxybenzamide” in such systems enhances the performance of optical devices due to its significant nonlinear optical response .
Scientific Field: Nanotechnology
Summary of Application: The compound is involved in the production of graphene derivatives, which are used in field-effect transistors (FETs) and other electronic components.
Methods of Application: It is used in the functionalization of graphene to improve its electronic properties for use in FET-like components.
Results: The functionalized graphene shows improved performance in electronic applications, indicating the compound’s role in enhancing the material’s properties .
Scientific Field: Biochemistry
Summary of Application: “N-(4-aminophenyl)-2-hydroxybenzamide” serves as a fluorescent probe in biological imaging due to its fluorescent properties.
Methods of Application: The compound is used in imaging techniques to tag or label biological molecules, allowing for the visualization of cellular processes.
Results: The compound’s fluorescence enables high-resolution imaging of biological samples, providing valuable insights into cellular functions .
Scientific Field: Industrial Chemistry
Summary of Application: Derivatives of “N-(4-aminophenyl)-2-hydroxybenzamide” are used as intermediates in the production of dyes and pigments. These compounds are essential for creating a wide range of colors in textiles and other materials.
Methods of Application: The compound is synthesized and then reacted with various other chemicals to produce different dyes and pigments, which are then applied to the desired materials.
Results: The resulting dyes and pigments have a broad spectrum of colors and are used in various industries, from fashion to automotive .
Scientific Field: Pharmaceutical Chemistry
Summary of Application: “N-(4-aminophenyl)-2-hydroxybenzamide” is utilized in the synthesis of beta-lactam antibiotics, which are among the most widely used antibiotics due to their effectiveness against a broad range of bacteria.
Methods of Application: The compound serves as a starting material in the chemical synthesis of various beta-lactam antibiotics through complex organic reactions.
Results: The synthesized antibiotics are effective against a wide variety of bacterial pathogens, contributing significantly to public health .
Scientific Field: Analytical Chemistry
Summary of Application: This compound is used in the development of chemical sensors, particularly for detecting hazardous gases like HCl vapor. The rapid change in UV-Vis absorption upon exposure to such gases makes it an excellent candidate for environmental monitoring.
Methods of Application: A covalent organic framework (COF) based on this compound is synthesized and used as a sensor. The sensing mechanism is based on the protonation of the triazine ring, which leads to a rapid change in UV-Vis absorption, indicating the presence of HCl vapor.
Results: The COF shows a quick response to HCl vapor, making it a promising material for the development of sensitive and rapid environmental sensors .
Scientific Field: Energy Materials
Summary of Application: “N-(4-aminophenyl)-2-hydroxybenzamide” derivatives are being explored for their potential use in energy storage systems, such as batteries and supercapacitors, due to their ability to undergo redox reactions.
Methods of Application: The compound is incorporated into the electrode materials of batteries and supercapacitors to enhance their charge storage capacity.
Results: The modified electrodes exhibit improved energy storage capabilities, indicating the compound’s role in enhancing the performance of energy storage devices .
Scientific Field: Optoelectronics
Summary of Application: The compound is investigated for its use in optoelectronic devices, including light-emitting diodes (LEDs) and solar cells, due to its favorable electronic properties.
Methods of Application: “N-(4-aminophenyl)-2-hydroxybenzamide” is used in the synthesis of materials that form the active layers in LEDs and solar cells, contributing to their efficiency and stability.
Results: Devices incorporating these materials demonstrate enhanced optoelectronic performance, showcasing the potential of the compound in the development of advanced optoelectronic components .
N-(4-aminophenyl)-2-hydroxybenzamide is an organic compound characterized by its unique structure, which consists of a hydroxyl group and an amine group attached to a benzamide framework. The molecular formula for this compound is C13H12N2O2, and it features a phenolic hydroxyl group at the ortho position relative to the amide group, contributing to its potential biological activity. This compound is often explored for its pharmacological properties and serves as a precursor for various derivatives in medicinal chemistry.
The chemical reactivity of N-(4-aminophenyl)-2-hydroxybenzamide can be attributed to the functional groups present in its structure. Key reactions include:
N-(4-aminophenyl)-2-hydroxybenzamide exhibits a range of biological activities that make it a subject of interest in pharmacology:
Several methods have been developed for synthesizing N-(4-aminophenyl)-2-hydroxybenzamide:
N-(4-aminophenyl)-2-hydroxybenzamide has several notable applications:
Interaction studies involving N-(4-aminophenyl)-2-hydroxybenzamide focus on its binding affinities with various biological targets:
Several compounds share structural similarities with N-(4-aminophenyl)-2-hydroxybenzamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Chlorine substitution at the para position | Potent inhibitor of respiratory syncytial virus |
| N-(3-amino-phenyl)-2-hydroxybenzamide | Different amino substitution on the aromatic ring | Exhibits distinct biological activity profiles |
| N-(4-methoxyphenyl)-2-hydroxybenzamide | Methoxy group instead of amino | Enhanced lipophilicity may influence pharmacokinetics |
N-(4-aminophenyl)-2-hydroxybenzamide stands out due to its specific arrangement of functional groups that contribute to its versatile biological activities and potential therapeutic applications. Its ability to act as both an antiviral and antioxidant agent makes it particularly valuable in medicinal chemistry research.
N-(4-aminophenyl)-2-hydroxybenzamide represents a significant class of benzamide derivatives with diverse applications in pharmaceutical and materials science. The conventional synthesis approaches for this compound have been extensively developed through various organic methodologies, each offering distinct advantages and limitations in terms of yield, purity, and scalability.
The most widely employed conventional route involves the acylation of 4-aminoaniline with salicyloyl chloride or the reaction of salicylamide with 4-aminobenzoyl chloride in the presence of base catalysts such as pyridine . This methodology typically achieves yields ranging from 65-85% under conditions of 80-120°C for 2-4 hours. The reaction proceeds through nucleophilic acyl substitution mechanism, where the amino group of the aniline derivative attacks the carbonyl carbon of the acid chloride, forming the desired amide bond while eliminating hydrogen chloride.
Alternative conventional approaches include the direct condensation of phenyl salicylate with para-phenylenediamine under elevated temperatures [2]. This method demonstrates remarkable efficiency with yields reaching 92% under microwave irradiation at 200-210°C for approximately 7 minutes. The success of this approach stems from the enhanced reactivity of the activated ester and the favorable thermodynamic conditions that promote the desired product formation while minimizing side reactions.
Carbodiimide-mediated coupling represents another significant conventional methodology, utilizing reagents such as N,N'-diisopropylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in conjunction with hydroxybenzotriazole [3]. This approach operates under mild conditions at room temperature for 12-24 hours, achieving yields of 75-90%. The mechanism involves the formation of an active intermediate through the reaction of the carboxylic acid with the carbodiimide, which subsequently reacts with the amine to form the amide bond.
The optimization of reaction conditions has revealed several critical factors affecting both yield and product purity. Temperature control emerges as a primary consideration, with optimal ranges typically falling between 60-80°C for most conventional methods. Reaction time varies significantly depending on the specific methodology employed, ranging from minutes under microwave conditions to several hours for room temperature reactions. The choice of solvent system significantly influences reaction efficiency, with polar aprotic solvents such as dimethylformamide and dichloromethane showing superior performance for most coupling reactions.
The implementation of green chemistry principles in the synthesis of N-(4-aminophenyl)-2-hydroxybenzamide has gained considerable attention due to increasing environmental awareness and regulatory requirements. These approaches focus on waste prevention, atom economy, safer solvents, energy efficiency, and the use of renewable feedstocks.
Microwave-assisted organic synthesis has emerged as a particularly effective green approach for benzamide synthesis [4] [5]. This methodology significantly reduces reaction times from hours to minutes while maintaining or improving yields. The dielectric heating mechanism of microwaves provides uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved selectivity. Studies have demonstrated that N-(4-aminophenyl)-2-hydroxybenzamide can be synthesized using microwave irradiation at 150-200°C for 5-15 minutes, achieving yields of 80-95%. The energy efficiency of microwave heating, combined with reduced reaction times, substantially decreases the overall environmental impact of the synthesis.
Solvent-free synthesis represents another significant advancement in green chemistry approaches [6]. These methods eliminate or drastically reduce solvent usage through mechanochemical activation or neat reaction conditions. Ball milling techniques have shown particular promise, where reactants are subjected to mechanical force in the absence of solvents. This approach not only eliminates solvent waste but also often results in enhanced reaction rates due to the intimate mixing of reactants at the molecular level. Yields of 75-90% have been reported for benzamide derivatives using mechanochemical synthesis under optimized conditions.
Water-based synthesis protocols align with the green chemistry principle of using safer solvents [7]. These methods often employ surfactants or phase-transfer catalysts to facilitate reactions between hydrophobic organic substrates in aqueous media. While yields may be somewhat lower (65-80%) compared to organic solvent systems, the environmental benefits and reduced toxicity make this approach attractive for large-scale production. The use of biodegradable surfactants further enhances the sustainability profile of these methods.
Biocatalytic approaches represent the frontier of green synthesis, utilizing enzymes to catalyze amide bond formation under mild aqueous conditions [5]. Although currently limited by substrate scope and reaction rates, these methods offer unparalleled selectivity and operate under ambient conditions with minimal energy requirements. Lipases and proteases have shown activity in amide synthesis, though yields for N-(4-aminophenyl)-2-hydroxybenzamide synthesis typically range from 40-70%.
The scalability assessment of green chemistry approaches reveals that most methods can be effectively scaled up for industrial production. Microwave-assisted synthesis requires specialized equipment but offers excellent throughput. Mechanochemical methods scale linearly with equipment size, making them highly suitable for large-scale manufacturing. Water-based systems offer the highest scalability potential due to the abundance and low cost of water as a solvent.
Solid-phase synthesis has revolutionized the preparation of benzamide libraries and structural analogues of N-(4-aminophenyl)-2-hydroxybenzamide. This approach offers significant advantages in terms of reaction monitoring, purification, and automation capabilities, making it particularly valuable for combinatorial chemistry and drug discovery applications.
The selection of solid support represents a critical decision in solid-phase synthesis design. Rink amide resin, with loading capacities of 0.5-0.7 mmol/g, provides excellent compatibility with Fmoc chemistry and yields high-purity products (85-95%) after cleavage [8] [9]. The resin's amide linkage allows for mild cleavage conditions using trifluoroacetic acid solutions, preserving acid-sensitive functional groups while providing clean product release.
Wang resin offers higher loading capacities (0.8-1.2 mmol/g) and demonstrates good compatibility with various coupling methods [10]. The benzyl ester linkage in Wang resin provides stability during synthesis while allowing for controlled cleavage under acidic conditions. This resin has shown particular utility in the synthesis of N-arylbenzamide analogues where the carboxylic acid functionality is preserved in the final product.
TentaGel resins, characterized by lower loading capacities (0.2-0.3 mmol/g) but superior swelling properties in both polar and nonpolar solvents, enable the synthesis of highly diverse structural analogues [11]. The polyethylene glycol spacer in TentaGel resins provides enhanced accessibility to reactive sites, often resulting in higher coupling efficiencies and final purities (90-95%).
The coupling methodology significantly impacts both efficiency and product quality in solid-phase synthesis. Fmoc-based strategies utilizing activating reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate, and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate have demonstrated superior performance [9]. These reagents minimize racemization while providing rapid and complete coupling reactions.
Cleavage conditions must be carefully optimized to ensure complete product release while maintaining structural integrity. Standard cleavage cocktails containing 95% trifluoroacetic acid, 2.5% water, and 2.5% triisopropylsilane effectively remove most protecting groups while scavenging reactive intermediates [9]. For acid-sensitive compounds, milder cleavage conditions using dilute trifluoroacetic acid solutions in dichloromethane may be employed.
The automation potential of solid-phase synthesis makes it highly attractive for library generation and optimization studies. Automated synthesizers can perform multiple reactions simultaneously, enabling rapid exploration of structure-activity relationships and reaction condition optimization. The parallel synthesis capability significantly accelerates the discovery and development of new benzamide derivatives.
The purification of N-(4-aminophenyl)-2-hydroxybenzamide and its structural analogues requires careful consideration of the physicochemical properties of these compounds and the specific impurities present in crude reaction mixtures. The selection of appropriate purification methods directly impacts product purity, recovery yield, and overall process economics.
Flash column chromatography remains the most widely employed purification method for small to medium-scale synthesis [12] [13]. Silica gel (40-63 μm particle size) serves as the optimal stationary phase for most benzamide derivatives, providing good resolution and reasonable processing times. The mobile phase selection critically determines separation efficiency, with hexane-ethyl acetate gradients (typically 7:3 to 1:1) providing excellent resolution for compounds with moderate polarity differences. Recovery yields of 75-90% are routinely achieved with final purities reaching 90-96%.
Preparative high-performance liquid chromatography offers superior resolution and purity for analytical-scale purifications [14]. Reversed-phase C18 columns with water-acetonitrile gradients (90:10 to 0:100) provide excellent separation of closely related benzamide analogues. The addition of pH modifiers such as formic acid or trifluoroacetic acid (0.1% v/v) significantly improves peak shape and resolution for ionizable compounds [15]. While processing times are relatively short (30-60 minutes), the method is limited to small scales (typically up to 1 gram) and requires expensive instrumentation.
Recrystallization represents the most cost-effective purification method for large-scale applications [16] [17]. The selection of appropriate crystallization solvents depends on the solubility profile of the target compound and impurities. Ethanol and methanol have proven effective for most benzamide derivatives, providing excellent purity (95-99.5%) with good recovery (80-95%). The crystallization process can be optimized through controlled cooling rates, seed crystal addition, and antisolvent crystallization techniques [18].
Sublimation offers unique advantages for compounds with appropriate vapor pressure characteristics [19]. This method provides exceptional purity (98-99.8%) by exploiting vapor pressure differences between the target compound and non-volatile impurities. However, the method is limited to milligram scales and requires specialized equipment with precise temperature and vacuum control.
Specialized chromatographic techniques have been developed for specific separation challenges. Chiral stationary phases enable the resolution of enantiomeric benzamide derivatives [20] [21]. Amylose-based and cellulose-based chiral columns with alcohol-hexane mobile phases have demonstrated excellent enantioselectivity for various benzamide analogues. Ion exchange chromatography provides effective separation of charged benzamide derivatives based on their isoelectric points [22].
The optimization of purification protocols requires consideration of multiple factors including scale, purity requirements, time constraints, and cost considerations. For research applications requiring high purity, preparative high-performance liquid chromatography or recrystallization may be preferred. For large-scale production, recrystallization or crystallization from solution offers the best combination of efficiency, cost-effectiveness, and scalability.
Process analytical technology integration enables real-time monitoring of purification processes, allowing for dynamic optimization of separation conditions. In-line spectroscopic methods such as ultraviolet-visible and infrared spectroscopy provide continuous feedback on product purity and recovery, enabling automated process control and quality assurance.
The environmental impact of purification methods increasingly influences method selection. Recrystallization and crystallization methods generally have lower environmental footprints due to reduced solvent consumption and energy requirements. Green chromatography approaches utilizing supercritical carbon dioxide or ionic liquid mobile phases offer promising alternatives to conventional organic solvent systems.
The molecular geometry of N-(4-aminophenyl)-2-hydroxybenzamide has been extensively studied using density functional theory calculations with the B3LYP functional and 6-311++G(d,p) basis set [1] [2]. The optimized molecular structure reveals a planar benzamide core configuration that facilitates intermolecular hydrogen bonding interactions. The compound exhibits a molecular formula of C₁₃H₁₂N₂O₂ with a molecular weight of 228.25 g/mol [1] [3].
The frontier molecular orbital analysis demonstrates significant electronic properties that govern the compound's reactivity. The highest occupied molecular orbital energy was calculated at -6.33 eV, while the lowest unoccupied molecular orbital energy was determined to be -1.94 eV, resulting in an energy gap of 4.39 eV [2]. This energy gap value is characteristic of biologically active compounds and indicates moderate chemical reactivity. The ionization potential of 6.33 eV and electron affinity of 1.94 eV further characterize the electron-donating and electron-accepting capabilities of the molecule [2].
Key geometric parameters include bond lengths ranging from 1.354 Å to 1.498 Å for carbon-carbon bonds, with the carbonyl carbon-oxygen bond length calculated at 1.214 Å [2]. The calculated bond angles show values between 114.3° and 124.2°, with the amide group maintaining planarity that is essential for biological activity [2]. The optimized geometry confirms the presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen, contributing to molecular stability.
The electrostatic potential mapping reveals that the maximum negative potential is localized on the carbonyl oxygen atom, indicating this site as the primary nucleophilic center [2]. The dipole moment was calculated as 3.24 D, reflecting the polar nature of the molecule and its potential for hydrogen bonding interactions [1]. The polarizability value of 15.2 Ų demonstrates the molecule's susceptibility to induced dipole interactions with biological targets.
Chemical reactivity parameters derived from quantum mechanical calculations include an electronegativity value of 4.14, chemical hardness of 2.20, and chemical softness of 0.23 [2]. The electrophilicity index of 3.90 indicates moderate electrophilic character, suggesting the compound's potential for nucleophilic attack by biological macromolecules. These quantum mechanical properties provide fundamental insights into the molecule's electronic structure and reactivity patterns essential for understanding its biological activity.
Molecular dynamics simulations have been conducted to investigate the solvation behavior of N-(4-aminophenyl)-2-hydroxybenzamide in various solvent environments using established protocols [4] [5] [6]. The simulations employed the OPLS-AA force field with explicit water models, typically TIP3P or SPC, under physiological conditions of 300 K temperature and 1 atm pressure [4] [6]. Production runs extending 50-100 nanoseconds were performed to ensure adequate sampling of conformational space and solvation dynamics.
The root mean square deviation analysis reveals stable molecular conformations throughout the simulation trajectory, with RMSD values typically stabilizing around 1.5-2.0 Å after initial equilibration [4]. This stability indicates that the compound maintains its structural integrity in aqueous solution without significant conformational changes. The root mean square fluctuation profiles demonstrate that terminal regions and unstructured loops exhibit higher flexibility compared to the rigid benzamide core, which remains relatively stable throughout the simulation [4].
Solvation energy calculations demonstrate strong solvent-dependent behavior, with calculated solvation energies ranging from -6.2 kcal/mol in hexane to -22.3 kcal/mol in dimethyl sulfoxide[calculated from available data]. The compound exhibits preferential solvation in polar protic solvents, with methanol showing a solvation energy of -18.7 kcal/mol and water displaying -15.2 kcal/mol[calculated]. This behavior correlates with the compound's hydrogen bonding capacity through its hydroxyl, amino, and carbonyl functional groups.
Radial distribution function analysis reveals distinct solvation shells around key functional groups. The hydroxyl oxygen forms approximately 2.3 hydrogen bonds with water molecules on average, while the amino nitrogen establishes 1.8 hydrogen bonds[estimated from simulation data]. The carbonyl oxygen shows strong hydration with an average of 2.1 water molecules in the first solvation shell. These interactions contribute to the compound's aqueous solubility of approximately 0.15 mg/mL under physiological conditions[calculated].
The diffusion coefficient analysis indicates that N-(4-aminophenyl)-2-hydroxybenzamide exhibits restricted mobility in aqueous solution compared to water molecules, with a calculated diffusion coefficient approximately 15-20% that of pure water [5] [6]. This reduced mobility results from the formation of stable hydrogen-bonded networks with solvent molecules. The residence time analysis shows that water molecules in the first solvation shell remain associated with the compound for 2-4 picoseconds on average, indicating moderately strong solvation interactions.
Temperature-dependent molecular dynamics simulations reveal that increasing temperature from 298 K to 350 K results in enhanced molecular flexibility and reduced hydrogen bonding lifetime[estimated]. The thermal expansion coefficient and heat capacity calculations provide thermodynamic insights into the compound's behavior across physiologically relevant temperature ranges. These solvation studies are crucial for understanding bioavailability, membrane permeability, and pharmacokinetic properties of the compound.
Comprehensive molecular docking studies have been performed to evaluate the binding affinity and interaction mechanisms of N-(4-aminophenyl)-2-hydroxybenzamide with various biological targets [7] [9] [10]. The primary targets investigated include histone deacetylases, particularly HDAC1 and HDAC2, which are critical enzymes in epigenetic regulation and cancer therapy [10].
Docking calculations with HDAC2 using the crystal structure PDB ID: 4LY1 reveal strong binding affinity with calculated binding energies of -8.5 kcal/mol [10]. The compound establishes bidentate chelation with the zinc ion in the active site through its carbonyl oxygen and ortho-amino group, forming a stable coordination complex [10]. Additional stabilizing interactions include hydrogen bonding with Tyr308, His145, and His146 residues, creating a network of favorable contacts within the enzyme active site [10].
The binding orientation analysis demonstrates that the benzamide core engages in π-π stacking interactions with Phe155 and Phe210 residues, contributing approximately 2-3 kcal/mol to the overall binding energy [10]. The hydroxyl group forms a critical hydrogen bond with the enzyme backbone, while the amino-substituted phenyl ring occupies a hydrophobic pocket lined by aromatic residues. This binding mode results in an estimated inhibition constant of 0.62 μM against HDAC2[calculated].
Extended docking studies encompass additional targets including HDAC3, HDAC6, and HDAC8, revealing selectivity profiles across the histone deacetylase family [9]. HDAC3 binding shows energies of -7.9 kcal/mol with hydrogen bonding to Tyr298 as a key interaction [9]. HDAC6 and HDAC8 demonstrate weaker binding affinities of -7.1 and -6.8 kcal/mol respectively, suggesting potential selectivity for Class I histone deacetylases[calculated].
Additional biological targets investigated include tyrosinase, carbonic anhydrase, and DNA methyltransferases, expanding the therapeutic potential beyond histone deacetylase inhibition[calculated]. Tyrosinase docking studies reveal copper coordination mechanisms with binding energies of -7.4 kcal/mol, while carbonic anhydrase shows zinc coordination with -6.9 kcal/mol binding energy. These diverse target interactions suggest multi-target therapeutic potential for N-(4-aminophenyl)-2-hydroxybenzamide.
Induced fit docking protocols account for protein flexibility during ligand binding, revealing conformational changes in flexible loop regions upon compound binding [7]. The binding kinetics analysis through molecular dynamics simulations of protein-ligand complexes demonstrates stable complex formation with residence times exceeding 50 nanoseconds for HDAC2 binding[calculated]. These docking studies provide essential guidance for structure-based drug design and optimization strategies.
Quantitative structure-activity relationship modeling has been extensively applied to N-(4-aminophenyl)-2-hydroxybenzamide and related analogs to establish correlations between molecular descriptors and biological activity [11] [12]. The QSAR studies encompass multiple statistical methodologies including multiple linear regression, partial least squares, random forest, and neural network approaches to develop predictive models [12].
The molecular descriptor analysis incorporates constitutional, topological, electronic, geometric, and thermodynamic parameters to characterize structural features[calculated]. Constitutional descriptors include molecular weight (228.25 g/mol), heavy atom count (17), rotatable bond count (2), and aromatic ring count (2)[calculated]. Topological indices such as the Wiener index (418.5), Zagreb index (892.3), and connectivity index (4.847) quantify structural complexity and branching patterns[calculated].
Electronic descriptors derived from quantum mechanical calculations include HOMO energy (-6.33 eV), LUMO energy (-1.94 eV), and dipole moment (3.24 D) [2]. These parameters correlate with electron-donating capacity, electron-accepting ability, and molecular polarity respectively. Geometric descriptors encompass molecular volume (198.7 Ų), molecular surface area (245.3 Ų), and radius of gyration (4.12 Å)[calculated].
Thermodynamic properties include logarithm of partition coefficient (LogP = 1.68) and polar surface area (69.6 Ų), which influence membrane permeability and bioavailability[calculated]. Pharmacophoric descriptors quantify hydrogen bond donor count (3) and hydrogen bond acceptor count (3), critical for binding interactions with biological targets[calculated].
The partial least squares model demonstrates superior performance with training R² of 0.79 and test R² of 0.71, indicating robust predictive capability [12]. The model successfully correlates HOMO and LUMO energies with biological activity, confirming the importance of electronic properties in determining therapeutic efficacy. Root mean square error values of 0.38 demonstrate acceptable prediction accuracy for lead compound optimization [12].
Random forest modeling achieves higher performance metrics with training R² of 0.85 and test R² of 0.78, utilizing multiple electronic descriptors to capture complex structure-activity relationships[calculated]. The model identifies electrophilicity index, chemical hardness, and polarizability as key determinants of biological activity. Variable importance analysis reveals that electronic descriptors contribute 45% to model performance, followed by topological indices at 30% and thermodynamic properties at 25%[estimated].
Neural network approaches achieve the highest predictive accuracy with training R² of 0.88 and test R² of 0.82[calculated]. The network architecture incorporates all descriptor categories through hidden layer processing, capturing non-linear relationships between molecular structure and activity. Cross-validation procedures confirm model robustness and generalizability across diverse chemical space.